3-Methyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)but-2-en-1-one
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Overview
Description
3-Methyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)but-2-en-1-one is a complex organic compound that features a thiazepane ring, a butenone moiety, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)but-2-en-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thiazepane ring, followed by the introduction of the butenone moiety and the tolyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-Methyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)but-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)but-2-en-1-one involves its interaction with specific molecular targets. The thiazepane ring and the butenone moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(o-tolyl)but-2-en-1-one: Lacks the thiazepane ring.
1-(o-tolyl)prop-2-en-1-ol: Contains a hydroxyl group instead of the butenone moiety.
3-Chloro-1-phenyl-3-(o-tolyl)propan-1-one: Features a chloro group and a different carbon skeleton.
Uniqueness
3-Methyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)but-2-en-1-one is unique due to the presence of the thiazepane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-methyl-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS/c1-13(2)12-17(19)18-9-8-16(20-11-10-18)15-7-5-4-6-14(15)3/h4-7,12,16H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBGRZQGTRHTBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C=C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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